molecular formula C15H16N4O3 B5725618 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide

Cat. No. B5725618
M. Wt: 300.31 g/mol
InChI Key: UPUAZMWLNUSTCT-VMPITWQZSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide, also known as EPMA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. EPMA has been found to have various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide exerts its effects by binding to specific protein targets in the body. It has been found to bind to the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a key role in glycolysis and other metabolic processes. By binding to GAPDH, this compound inhibits its activity and disrupts the metabolic processes in cancer cells, leading to their death. This compound has also been found to bind to amyloid-beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease. By binding to Aβ peptides, this compound prevents their aggregation and deposition in the brain, thereby reducing the risk of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. It has also been found to affect metabolic processes in the body, particularly in cancer cells.

Advantages and Limitations for Lab Experiments

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability. It has also been found to be relatively easy to synthesize, making it a cost-effective compound for research. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide, including its potential use as a drug candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. This compound may also have applications in other fields, such as agriculture and environmental science, which require further investigation. Overall, this compound is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide can be synthesized using a multistep process that involves the reaction of 1-ethyl-1H-pyrazol-4-ylmethanol with 4-nitrobenzaldehyde, followed by the reaction of the resulting compound with acryloyl chloride. The final product is purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide has been found to have various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

(E)-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-2-18-11-13(10-17-18)9-16-15(20)8-5-12-3-6-14(7-4-12)19(21)22/h3-8,10-11H,2,9H2,1H3,(H,16,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUAZMWLNUSTCT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)CNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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